Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . This compound is part of the diazabicycloheptane family, which is known for its unique bicyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable diazabicycloheptane precursor with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Comparison with Similar Compounds
Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can be compared with other similar compounds such as:
(1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: This compound has a similar bicyclic structure but differs in the position of the substituents.
(1S,5S)-tert-Butyl 6-benzyl-4-(hydroxymethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: This compound has an additional hydroxymethyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-10-9-14-15(19)12-18(14)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAYEQNJXBSCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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